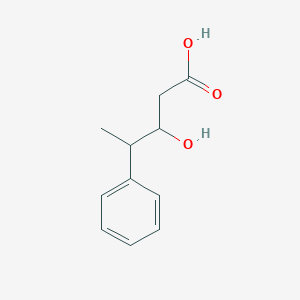

3-Hydroxy-4-phenylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-hydroxy-4-phenylpentanoic acid |

InChI |

InChI=1S/C11H14O3/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |

InChI Key |

ZGBWSCFYDBXYOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxy-4-phenylpentanoic acid chemical structure and properties

[1]

Executive Summary

3-Hydroxy-4-phenylpentanoic acid (CAS 591253-04-2) is a chiral

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, stereoselective synthesis, and downstream applications.

Chemical Identity & Stereochemistry

The molecule consists of a pentanoic acid backbone substituted with a phenyl group at C4 and a hydroxyl group at C3.[1] The presence of two chiral centers (C3 and C4) gives rise to four possible stereoisomers (two enantiomeric pairs: syn and anti).

Structural Data

| Property | Value |

| IUPAC Name | 3-Hydroxy-4-phenylpentanoic acid |

| Common Synonyms | 3-Hydroxy-4-phenylvaleric acid; |

| CAS Number | 591253-04-2 |

| Molecular Formula | C |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC(C1=CC=CC=C1)C(O)CC(=O)O |

| Chiral Centers | C3 (Hydroxyl bearing), C4 (Phenyl bearing) |

Stereochemical Configuration

The relative stereochemistry between the C3-hydroxyl and C4-phenyl/methyl groups dictates the folding and biological recognition of the molecule.

-

Syn-isomer: Substituents on the same face (e.g.,

). -

Anti-isomer: Substituents on opposite faces (e.g.,

).

Scientist's Note: In biological systems (specifically bacterial biosynthesis), the stereochemistry is strictly controlled by the enoyl-CoA hydratase enzyme, typically yielding the

configuration at the hydroxyl center, while the C4 configuration depends on the precursor substrate.

Physicochemical Properties[3][6][7][8][9][10]

Understanding the physical behavior of 3-hydroxy-4-phenylpentanoic acid is critical for isolation and formulation.

| Parameter | Value / Description | Context |

| Physical State | Viscous oil or low-melting solid | Depends on enantiopurity; racemates often crystallize differently than pure enantiomers. |

| Solubility | Low in water; High in MeOH, DMSO, EtOAc | Lipophilic phenyl and methyl groups reduce aqueous solubility compared to simple hydroxy acids. |

| pKa (COOH) | ~4.6 (Estimated) | Typical for |

| LogP | 1.63 | Moderate lipophilicity; suitable for membrane permeability in drug design. |

| Stability | Prone to lactonization | Under acidic conditions, can cyclize to form the corresponding |

Synthetic Methodologies

Synthesis is approached via two primary routes: Chemical Synthesis (for diverse stereoisomers) and Biosynthesis (for green production of polymers).

Method A: Stereoselective Chemical Synthesis (Aldol Route)

The most reliable laboratory route involves an Aldol-type reaction between a phenyl-propanal derivative and an acetate equivalent.

Protocol Logic:

-

Starting Material: 2-Phenylpropanal (Hydratropaldehyde). This provides the C4 chiral center.

-

Nucleophile: Lithium enolate of ethyl acetate or a Reformatsky reagent (BrZnCH

COOEt). -

Stereocontrol: The existing chirality at C4 induces diastereoselectivity (Cram's Rule/Felkin-Anh model) during the nucleophilic attack at the carbonyl.

Step-by-Step Workflow:

-

Enolate Formation: Treat ethyl acetate with LDA in THF at -78°C.

-

Addition: Slowly add 2-phenylpropanal. The "anti" isomer is often favored due to transition state minimization of steric clash between the phenyl group and the incoming enolate.

-

Hydrolysis: Saponification of the resulting ester (LiOH/THF/H

O) yields the free acid.

Method B: Biosynthetic Pathway (PHA Production)

Certain bacteria (Pseudomonas sp.) can copolymerize this molecule into Polyhydroxyalkanoates (PHAs) when fed specific precursors.

-

Precursor: 4-Phenylvaleric acid.[2]

-

Mechanism: The precursor undergoes

-oxidation. However, instead of full degradation, the intermediate 3-hydroxy-4-phenylvaleryl-CoA is intercepted by PHA synthase (PhaC) and polymerized.

Figure 1: Biosynthetic diversion of the beta-oxidation pathway to produce 3-hydroxy-4-phenylpentanoic acid monomers.

Applications in Research & Industry

Biopolymer Engineering (PHAs)

The incorporation of 3-hydroxy-4-phenylpentanoic acid units into PHA chains drastically alters the material properties.

-

Thermal Properties: The bulky phenyl side chain disrupts the crystal lattice of standard PHB (polyhydroxybutyrate), reducing crystallinity and lowering the glass transition temperature (Tg).

-

Processing: Makes the plastic more flexible and easier to process (less brittle).

-

Biodegradability: Aromatic PHAs often show altered degradation rates, useful for controlled-release packaging.

Medicinal Chemistry: Peptidomimetics

This scaffold serves as a statine-like fragment. In protease inhibitors (e.g., for HIV or Renin), the transition state of peptide bond hydrolysis is often mimicked by a secondary alcohol.

-

Mechanism: The hydroxyl group mimics the tetrahedral transition state of amide hydrolysis.

-

Specificity: The C4-phenyl group mimics the side chain of Phenylalanine, allowing the molecule to fit into hydrophobic pockets (S1/S1' subsites) of enzymes.

-

Advantage: Unlike amino-acid based inhibitors, this hydroxy-acid scaffold lacks the N-terminus, altering metabolic stability and solubility profiles.

Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures are expected.

NMR Spectroscopy ( H NMR in CDCl )

- 7.1 - 7.3 ppm: Multiplet (5H, Phenyl group).

- 3.9 - 4.1 ppm: Multiplet (1H, CH-OH). The chemical shift varies significantly between syn and anti diastereomers.

- 2.8 - 3.0 ppm: Multiplet (1H, CH-Ph).

-

2.3 - 2.5 ppm: Multiplet (2H, CH

-

1.2 - 1.4 ppm: Doublet (3H, CH

Mass Spectrometry

-

ESI-MS (Negative Mode): [M-H]

peak at m/z 193. -

Fragmentation: Loss of water (M-18) and cleavage of the benzyl moiety are common fragmentation pathways.

References

-

PubChem. (n.d.).[3] 3-Hydroxy-4-phenylpentanoic acid (CID 22950001).[4] National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

- Kim, D. Y., et al. (2007). Biosynthesis of polyhydroxyalkanoates containing novel monomer units. Journal of Microbiology and Biotechnology.

-

Bordwell, F. G. (n.d.). pKa Data for Organic Acids.[5][6] Organic Chemistry Data.[1][7] Retrieved October 24, 2025, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. valeric acidの意味・使い方・読み方 | Weblio英和辞書 [ejje.weblio.jp]

- 3. 3-Hydroxy-4-phenylbutanoic acid | C10H12O3 | CID 11708165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-4-phenylpentanoic acid | C11H14O3 | CID 22950001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. scribd.com [scribd.com]

Methodological & Application

Enzymatic kinetic resolution of 3-hydroxy-4-phenylpentanoic acid esters

Application Note: High-Efficiency Enzymatic Kinetic Resolution of 3-Hydroxy-4-Phenylpentanoic Acid Esters

Strategic Significance & Introduction

The chiral synthon 3-hydroxy-4-phenylpentanoic acid and its esters are critical structural motifs in the synthesis of complex peptidomimetics, specifically transition-state isosteres used in Renin inhibitors and HIV protease inhibitors (e.g., analogs of AHPPA and Statine). The absolute stereochemistry at the C3-hydroxyl and C4-phenyl positions dictates the binding affinity of these inhibitors; thus, obtaining enantiopure intermediates is non-negotiable for drug development.

While asymmetric synthesis (e.g., aldol reactions with chiral auxiliaries) is possible, it often requires stoichiometric amounts of expensive reagents and harsh conditions. Enzymatic Kinetic Resolution (EKR) offers a scalable, sustainable alternative under mild conditions.

This guide details a robust protocol for the lipase-catalyzed kinetic resolution of racemic ethyl 3-hydroxy-4-phenylpentanoate. By exploiting the stereoselectivity of Candida antarctica Lipase B (CAL-B), researchers can isolate the (S)-alcohol (unreacted substrate) and the (R)-acetate (product) with high enantiomeric excess (

Mechanistic Principles & Biocatalyst Selection

The resolution relies on the ability of the lipase to discriminate between the enantiomers of the secondary alcohol during an irreversible transesterification reaction.

The Kazlauskas Rule

For secondary alcohols, lipases typically follow the Kazlauskas rule , favoring the acylation of the enantiomer where the medium-sized group (

-

Fast Reacting Enantiomer: (R)-Enantiomer

Converted to Acetate. -

Slow Reacting Enantiomer: (S)-Enantiomer

Remains as Alcohol.

Enzyme Screening Strategy

Based on structural homology with

| Enzyme | Source | Specificity | Recommended Application |

| CAL-B | Candida antarctica | High ( | Primary Choice. Excellent for bulky |

| PPL | Porcine Pancreas | Moderate | Good alternative if CAL-B selectivity drops. |

| PS-C | Burkholderia cepacia | High | Often used for primary alcohols or amines; secondary choice here. |

Reaction Engineering & Optimization

To ensure a self-validating system, the reaction conditions are engineered to drive the equilibrium to completion (irreversible) and maximize the Enantiomeric Ratio (

Acyl Donor Selection

-

Vinyl Acetate: The standard irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.

-

Isopropenyl Acetate: Alternative if acetaldehyde inhibition is observed (byproduct is acetone).

Solvent Systems

Lipase activity and stability are heavily influenced by the solvent's

-

Optimal: Diisopropyl ether (DIPE), MTBE, or Toluene (

). -

Avoid: Polar solvents like DMF or DMSO (strip essential water, lower activity).

Schematic Pathway

Figure 1: Kinetic resolution pathway. CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer intact.

Detailed Experimental Protocol

Safety Note: Vinyl acetate is flammable and a potential carcinogen. Work in a fume hood.

Materials

-

Substrate: Racemic ethyl 3-hydroxy-4-phenylpentanoate (

, -

Enzyme: Novozym 435 (immobilized CAL-B),

( -

Acyl Donor: Vinyl acetate (

, -

Solvent: Diisopropyl ether (DIPE), anhydrous (

). -

Equipment: Orbital shaker (

), thermostated at

Step-by-Step Workflow

-

Preparation:

-

Dissolve

of racemic substrate in -

Add

of Vinyl Acetate. -

Critical Step: Add activated molecular sieves (

) if the solvent is not strictly anhydrous (water competes via hydrolysis).

-

-

Initiation:

-

Add

of Novozym 435. -

Place in the orbital shaker at

,

-

-

Monitoring (The "Stop" Criteria):

-

Sample

every 2 hours. Filter (remove enzyme) and dilute in HPLC mobile phase. -

Target: Stop reaction at

conversion . -

Note: If

, conversion can go to

-

-

Termination & Workup:

-

Filter off the immobilized enzyme (can be washed with DIPE and reused up to 5 times).

-

Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

-

-

Purification:

-

Separate the (S)-alcohol and (R)-acetate via Flash Column Chromatography.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate (gradient from 90:10 to 70:30). The acetate (less polar) elutes first; the alcohol (more polar) elutes second.

-

Hydrolysis of (R)-Acetate (Optional)

To recover the (R)-alcohol:

-

Dissolve (R)-acetate in ethanol.

-

Add

of -

Aqueous workup yields (R)-ethyl 3-hydroxy-4-phenylpentanoate.

Analytical Validation

Trustworthiness of the data depends on accurate chiral analysis.

Method: Chiral HPLC[3]

-

Column: Daicel Chiralcel OD-H or AD-H (

). -

Mobile Phase: Hexane : Isopropanol (

or -

Flow Rate:

. -

Detection: UV at

(ester carbonyl) or

Calculations:

-

Conversion (

): -

Enantiomeric Ratio (

):

| Parameter | Acceptance Criteria | Troubleshooting |

| Conversion | If slow ( | |

| If low, continue reaction to higher conversion ( | ||

| If low, stop reaction earlier ( |

Process Logic & Workflow Diagram

Figure 2: Operational workflow for the resolution process, from screening to purification.

References

-

Homologous Protocol (3-hydroxy-5-phenylpentanoic acid)

-

General Protocol for

-Hydroxy Esters:-

Kamal, A., et al.

-hydroxy esters: A key step in the synthesis of bioactive compounds." Tetrahedron: Asymmetry, 2003.[2] -

(Establishes CAL-B/Vinyl Acetate as the standard).

-

-

Enzyme Specificity (CAL-B)

- Anderson, E. M., et al. "Origin of Enantioselectivity in Candida antarctica Lipase B." Angewandte Chemie, 1998.

-

(Mechanistic basis for the Kazlauskas rule).

-

Substrate Identity

- PubChem Compound Summary for CID 22950001, 3-Hydroxy-4-phenylpentanoic acid.

Sources

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Solid-phase peptide synthesis using beta-hydroxy acid building blocks

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing -Hydroxy Acid Building Blocks

Executive Overview

The incorporation of

Furthermore, exploiting the

Mechanistic Causality: Esterification vs. Amide Formation

Overcoming the Esterification Barrier

In standard SPPS, amide bonds are formed using uronium/aminium salts (e.g., HATU) or phosphonium reagents. However, these reagents are highly inefficient for esterifying the secondary

To force esterification on the solid support, the causality dictates a shift to carbodiimide chemistry. N,N'-diisopropylcarbodiimide (DIC) combined with 4-dimethylaminopyridine (DMAP) is the gold-standard system for depsipeptide formation[5]. DMAP acts as a hyper-nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species.

The Epimerization Trap

While DMAP drives the esterification of the sterically hindered

The O-to-N Acyl Shift Mechanism

When synthesizing highly hydrophobic peptides, on-resin aggregation (via intermolecular

Upon completion of the synthesis and cleavage from the resin, the peptide is exposed to a neutral or slightly basic aqueous buffer (pH 7.4). The spatial proximity of the free

Workflow & Decision Logic

Workflow for SPPS utilizing β-hydroxy acids, highlighting depsipeptide and isopeptide pathways.

Quantitative Optimization of Esterification

The following table summarizes the impact of reagent selection and temperature control on esterification yield and epimerization rates when coupling to a resin-bound

Table 1: Comparison of Esterification Conditions for

| Reagent System | Temperature Profile | Reaction Time | Average Yield (%) | Epimerization (%) |

| DIC / DMAP (0.1 eq) | 0°C | 16 h | > 85% | < 2% |

| DIC / DMAP (1.0 eq) | RT (Constant) | 2 h | > 90% | > 15% (High) |

| HATU / DIPEA | RT (Constant) | 2 h | < 10% | N/A (Side reactions) |

| MSNT / MeIm | RT (Constant) | 2 h | ~ 70% | < 5% |

Data synthesized from established depsipeptide coupling protocols[1],[4]. The DIC/DMAP (0.1 eq) at 0°C is the optimal balance of yield and stereochemical integrity.

Self-Validating Experimental Protocols

Protocol 1: Amide Coupling of the -Hydroxy Acid

Objective: Anchor the

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

-

Coupling: Dissolve 4.0 eq of the Fmoc-

-hydroxy acid and 3.9 eq of HATU in DMF. Add 8.0 eq of DIPEA. -

Reaction: Add the activated mixture to the resin and agitate for 45–60 minutes at room temperature.

-

Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

-

Causality Check: A yellow/colorless result confirms complete capping of the primary amine. A blue result indicates incomplete coupling; repeat steps 2-3.

-

Protocol 2: O-Esterification (Depsipeptide Linkage)

Objective: Form an ester bond at the

-

Preparation: Ensure the

-hydroxyl group is unprotected (e.g., use Fmoc-Ser-OH without a tBu protecting group if branching immediately, or selectively deprotect). -

Activation: Dissolve 10.0 eq of the incoming Fmoc-amino acid in minimal dry DCM. Add 10.0 eq of DIC. Stir for 10 minutes at 0°C to form the O-acylisourea.

-

Catalysis: Add 1.0 eq of DMAP (0.1 eq relative to the amino acid) to the mixture.

-

Reaction: Immediately transfer the mixture to the resin (pre-swelled in DCM and chilled to 0°C). Agitate at 0°C for 1 hour, then allow it to warm to room temperature and agitate for an additional 15 hours[1].

-

Self-Validation (Micro-Cleavage): The Kaiser test cannot detect hydroxyl reactions. Withdraw 5 mg of resin, treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Evaporate, precipitate in cold ether, and analyze via LC-MS.

-

Causality Check: Confirm the presence of the mass corresponding to the depsipeptide. If unreacted starting material dominates, repeat the esterification.

-

Protocol 3: Triggering and Monitoring the O-N Acyl Shift (Isopeptide Method)

Objective: Convert the purified O-acyl isopeptide into the native amide-linked peptide.

-

Cleavage: Cleave the completed isopeptide from the resin using standard TFA cocktails. Purify the O-acyl isopeptide via preparative RP-HPLC.

-

Buffer Exchange: Dissolve the purified isopeptide in a pH 7.4 phosphate-buffered saline (PBS) solution (0.1 - 1.0 mg/mL)[3].

-

Incubation: Incubate the solution at room temperature. The O-to-N acyl shift occurs spontaneously due to the favorable 5-membered transition state[7].

-

Self-Validation (LC-MS Tracking): Monitor the reaction via analytical LC-MS at t=0, t=1h, and t=4h.

-

Causality Check: The isopeptide and the native peptide are structural isomers and share the exact same mass. However, the isopeptide (kinked, more polar) will elute earlier on a C18 column than the native peptide. The reaction is validated as complete when the early-eluting peak fully converts to the later-eluting peak[6].

-

References

-

Total synthesis, structure elucidation and expanded bioactivity of icosalide A: effect of lipophilicity and ester to amide substitution on its bioactivity. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

A general solid phase method for the synthesis of depsipeptides. Chemical Communications (RSC Publishing).[Link]

-

Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. The Journal of Organic Chemistry (ACS Publications).[Link]

-

From Polyesters to Polyamides Via O-N Acyl Migration: An Original Multi-Transfer Reaction. ResearchGate.[Link]

-

A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. PMC - National Institutes of Health. [Link]

-

Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. ResearchGate.[Link]

-

'O-Acyl Isopeptide Method' for the Efficient Synthesis of Difficult Sequences. ResearchGate.[Link]

Sources

- 1. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

- 2. Total synthesis, structure elucidation and expanded bioactivity of icosalide A: effect of lipophilicity and ester to amide substitution on its bioactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Scalable Chemo-Enzymatic Approach to (3R,4S)-3-Hydroxy-4-Phenylpentanoic Acid

Introduction

(3R,4S)-3-Hydroxy-4-phenylpentanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its specific stereochemistry is crucial for the biological activity of several drug candidates and active pharmaceutical ingredients. The development of a scalable, efficient, and stereoselective synthesis is therefore a critical endeavor for researchers and drug development professionals. This application note details a robust and scalable process for the production of (3R,4S)-3-hydroxy-4-phenylpentanoic acid, leveraging a well-established stereoselective Evans aldol reaction followed by a mild hydrolytic cleavage of the chiral auxiliary. This chemo-enzymatic strategy ensures high diastereoselectivity and enantiomeric purity, making it suitable for large-scale manufacturing.

Strategic Overview: The Evans Aldol Approach

The core of this scalable synthesis lies in the Evans aldol reaction, a powerful method for asymmetric carbon-carbon bond formation.[1][2] This strategy allows for the precise control of the stereochemistry at the two newly formed chiral centers. The overall process can be divided into three key stages:

-

Chiral Auxiliary Acylation: The commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated to introduce the propionyl group, which will form the backbone of the target molecule.

-

Stereoselective Aldol Reaction: The resulting N-propionyl oxazolidinone undergoes a highly diastereoselective aldol reaction with 3-phenylbutanal. The chiral auxiliary directs the attack of the enolate on the aldehyde, leading to the desired (3R,4S) configuration in the product.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed under mild hydrolytic conditions to yield the final (3R,4S)-3-hydroxy-4-phenylpentanoic acid.

This approach is advantageous for its high stereocontrol, reliability, and the commercial availability of the chiral auxiliary.

Process Flow Diagram

Figure 1: Overall workflow for the synthesis of (3R,4S)-3-hydroxy-4-phenylpentanoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This initial step involves the acylation of the Evans chiral auxiliary.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 10.0 g | 0.0564 |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 23.7 mL | 0.0592 |

| Propionyl chloride | 92.52 | 5.2 mL | 0.0592 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (10.0 g, 0.0564 mol) and anhydrous THF (200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (23.7 mL, 0.0592 mol) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (5.2 mL, 0.0592 mol) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-propionyl oxazolidinone.

Part 2: Diastereoselective Evans Aldol Reaction

This is the key stereochemistry-defining step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 233.28 | 10.0 g | 0.0429 |

| Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂ | 244.14 | 47.2 mL | 0.0472 |

| Triethylamine (Et₃N) | 101.19 | 7.2 mL | 0.0515 |

| 3-Phenylbutanal | 148.20 | 6.7 g | 0.0450 |

| Anhydrous Dichloromethane (CH₂Cl₂) | - | 250 mL | - |

Procedure:

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (10.0 g, 0.0429 mol) in anhydrous dichloromethane (150 mL).

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (47.2 mL, 0.0472 mol) dropwise, followed by the dropwise addition of triethylamine (7.2 mL, 0.0515 mol).

-

Stir the mixture at -78 °C for 30 minutes.

-

In a separate flask, dissolve 3-phenylbutanal (6.7 g, 0.0450 mol) in anhydrous dichloromethane (100 mL) and cool to -78 °C.

-

Slowly add the aldehyde solution to the enolate solution via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer (100 mL) and methanol (100 mL).

-

Add a 2:1 solution of methanol and 30% hydrogen peroxide (150 mL) and stir vigorously for 1 hour.

-

Extract the mixture with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL), dry over anhydrous sodium sulfate, and concentrate.

-

The resulting diastereomeric aldol adducts can be separated by column chromatography.[3]

Part 3: Hydrolytic Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |

| Aldol Adduct | 381.48 | 10.0 g | 0.0262 |

| Lithium hydroxide (LiOH) | 23.95 | 1.25 g | 0.0522 |

| Hydrogen peroxide (H₂O₂), 30% aqueous | 34.01 | 10.7 mL | 0.105 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

Dissolve the purified aldol adduct (10.0 g, 0.0262 mol) in a mixture of THF (100 mL) and water (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (10.7 mL, 0.105 mol) dropwise.

-

Add a solution of lithium hydroxide (1.25 g, 0.0522 mol) in water (25 mL) dropwise.[4][5][6]

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (10 g in 50 mL water).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (3R,4S)-3-hydroxy-4-phenylpentanoic acid.

Process Optimization and Critical Parameters

| Parameter | Optimal Range/Condition | Rationale |

| Temperature Control | -78 °C for enolate formation and aldol addition | Low temperatures are crucial for maintaining the stability of the boron enolate and maximizing the diastereoselectivity of the aldol reaction.[1] |

| Reagent Purity | Anhydrous solvents and freshly distilled reagents | Water and other protic impurities can quench the enolate and reduce the yield. |

| Stoichiometry of Bu₂BOTf | 1.1 equivalents | A slight excess of the Lewis acid ensures complete formation of the boron enolate. |

| Auxiliary Cleavage pH | Acidification to pH 2-3 for product extraction | The carboxylic acid product is soluble in the aqueous layer under basic conditions. Acidification protonates the carboxylate, allowing for extraction into an organic solvent. |

| Diastereomer Separation | Flash chromatography on silica gel | The diastereomeric aldol adducts have different polarities and can be effectively separated by chromatography, which is a scalable technique.[3][7][8] For very large scales, other techniques like crystallization could be explored. |

Analytical Methods for Quality Control

Ensuring the stereochemical purity of the final product is paramount. A combination of analytical techniques should be employed:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric and diastereomeric purity of the final product.[9][10] A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. Chiral shift reagents can also be used to determine enantiomeric excess.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Aldol Reaction | Incomplete enolate formation; impure reagents; incorrect temperature. | Ensure all reagents and solvents are anhydrous. Verify the concentration of n-BuLi. Maintain strict temperature control throughout the reaction. |

| Poor Diastereoselectivity | Temperature fluctuations during the aldol reaction; incorrect Lewis acid. | Use a reliable cooling bath and monitor the internal temperature. Ensure the use of dibutylboron triflate for optimal syn-selectivity in the Evans aldol reaction. |

| Incomplete Auxiliary Cleavage | Insufficient amount of LiOH or H₂O₂; short reaction time. | Use the recommended stoichiometry of reagents. Monitor the reaction by TLC or LC-MS to ensure completion before work-up. |

| Difficulty in Diastereomer Separation | Similar polarities of the diastereomers. | Optimize the solvent system for column chromatography. Consider using a different type of chromatography, such as preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separation.[11][] |

Conclusion

The described chemo-enzymatic approach, centered around the Evans aldol reaction, provides a highly effective and scalable route to (3R,4S)-3-hydroxy-4-phenylpentanoic acid. The methodology offers excellent control over stereochemistry, leading to a product with high purity. The detailed protocols and optimization parameters provided in this application note should enable researchers and drug development professionals to successfully implement and scale this synthesis for their specific needs.

References

-

PrepChem. (n.d.). Synthesis of ethyl 3-oxo-5-phenyl-4-pentenoate, Procedure J. Retrieved from [Link]

- Harada, N. (2018).

-

BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

- Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. 8, 528.

- Glace, A. W., Cohen, B., Dixon, D., & Bartels, W. (2020). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 24(3), 434-440.

-

RotaChrom. (2024, December 4). Isomer separation by CPC chromatography. Retrieved from [Link]

-

Morressier. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from [Link]

-

University of Rochester. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]

-

Dhaka University Journal of Science. (2026, January 28). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-3-phenylpentanoate. PubChem. Retrieved from [Link]

- Se-Heon, K., & David, B. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Accounts of chemical research, 51(9), 2326–2336.

-

Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]

-

IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

- Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

-

Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

- Gotti, R., & Furlanetto, S. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4789.

- Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377.

- Lee, H., & Kim, S. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8-Basiliolide B. The Journal of Organic Chemistry, 82(6), 3463–3481.

-

National Center for Biotechnology Information. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PubMed. Retrieved from [Link]

Sources

- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]

- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. hub.rotachrom.com [hub.rotachrom.com]

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess in beta-hydroxy acid synthesis

TECHNICAL SUPPORT CENTER: ASYMMETRIC SYNTHESIS

Subject: Troubleshooting Low Enantiomeric Excess (ee) in

Executive Summary

Low enantiomeric excess (ee) in

This guide isolates the three dominant synthetic methodologies: Ru-Catalyzed Asymmetric Hydrogenation (Noyori type) , Biocatalytic Reduction (KREDs) , and Asymmetric Aldol Reactions . Select the module matching your current workflow.

Module 1: Metal-Catalyzed Hydrogenation (Noyori Type)

Context: You are reducing

Root Cause Analysis & Solutions

Q1: Why is my ee lower on scale-up compared to the screening vial?

A: This is often a Hydrogen Mass Transfer issue.

In the Noyori mechanism, the active catalytic species (Ru-H) is formed via heterolytic cleavage of

-

The Fix: Increase agitation speed significantly (tip speed > 2 m/s). Ensure pressure is maintained constant, not just initially charged.

-

Counter-intuitive Tip: Paradoxically, increasing

pressure often improves ee. Higher pressure accelerates the enantioselective hydrogenation step relative to the non-selective background transfer hydrogenation or enolization pathways [1].

Q2: I changed the solvent from MeOH to iPrOH and ee dropped. Why?

A: Solvent polarity and proton availability dictate the stability of the Ru-hydride species.

While isopropanol (iPrOH) is a standard solvent for transfer hydrogenation, it can be detrimental in high-pressure hydrogenation of

-

The Fix: Switch to Methanol or Ethanol . These solvents facilitate the rapid proton exchange required for the outer-sphere mechanism without competing as hydride donors [2].

Q3: My substrate has a bulky

-

The Fix: Screen "wide-bite-angle" ligands or sterically tunable diamines.

-

Protocol: Perform a ligand screen. See Table 1 below for recommended pairings.

Table 1: Ligand & Condition Screening Matrix

| Substrate Class | Recommended Ligand System | Solvent | Additive (Critical) |

| Simple | Ru-(R)-BINAP / (R,R)-DPEN | MeOH | None |

| Bulky | Ru-XylBINAP / DAIPEN | EtOH | KOtBu (Base is mandatory for activation) |

| Unstable/Acid-sensitive | Ru-SegPhos / DMAPEN | CH2Cl2 | Avoid strong base; use pre-formed catalyst |

Visualization: Noyori Cycle Failure Points

Caption: Figure 1. Competition between the fast, enantioselective hydrogenation cycle (Green) and failure modes (Red) induced by solvent choice or catalyst poisoning.

Module 2: Biocatalytic Reduction (Ketoreductases - KREDs)

Context: You are using an engineered enzyme (e.g., KRED, ADH) with a cofactor recycling system. Common Symptom: High conversion but moderate ee (90%), or "wrong" enantiomer produced.

Root Cause Analysis & Solutions

Q1: The enzyme specifications say >99% ee, but I am getting 92%. Is the enzyme dead?

A: Unlikely. This is usually Organic Solvent Induced Racemization .

Many

-

The Fix:

-

Lower the pH to 6.0–6.5 (if enzyme stability permits).

-

Reduce organic co-solvent (DMSO/IPA) to <5% v/v.

-

Increase enzyme loading to outcompete the background racemization (Kinetic Control) [3].

-

Q2: I am seeing the "Anti-Prelog" product. Why? A: Enzyme pocket promiscuity. While Prelog's rule generally predicts (S)-alcohols, engineered KREDs can be evolved for either. However, if you are using a "wild-type" Baker's Yeast, you often get mixtures because multiple isozymes are acting simultaneously.

-

The Fix: Switch from whole-cell systems (Baker's Yeast) to purified, recombinant KREDs where the specific isozyme is known and isolated [4].

Experimental Protocol: Optimization of KRED Reduction

-

Buffer Prep: 100 mM Potassium Phosphate, pH 6.5 (degassed).

-

Substrate: Dissolve

-keto ester in minimal DMSO (final conc in reaction < 2%). -

Cofactor: Add NADP+ (1.0 equiv not needed if recycling; use 0.05 equiv) + Glucose Dehydrogenase (GDH) + Glucose (excess).

-

Initiation: Add KRED enzyme.

-

Monitoring: Extract aliquot at 30 min. If ee is high early but drops late, your product is racemizing. Stop reaction immediately upon conversion.

Module 3: Asymmetric Aldol Reactions (Mukaiyama)

Context: Lewis Acid catalyzed addition of silyl enol ethers to aldehydes.[1][2][3] Common Symptom: Low diastereoselectivity (syn/anti ratio) and low ee.

Root Cause Analysis & Solutions

Q1: Why is my reaction producing a racemic background product? A: Temperature is too high. The Mukaiyama aldol often proceeds via an open transition state. If the temperature is not strictly controlled (usually -78°C), an uncatalyzed, non-selective background reaction occurs between the silyl enol ether and the aldehyde.

-

The Fix: Ensure cryogenic conditions (-78°C) are maintained throughout addition. Use a "chiral poison" or slower addition rate to ensure the catalyst is always available [5].

Q2: My silyl enol ether hydrolyzed. How does this affect ee?

A: Hydrolysis releases the achiral ketone/ester.

If water enters the system, the Lewis Acid (e.g.,

-

The Fix: Use water-tolerant Lewis Acids (e.g.,

,

Module 4: Analytical Validation (The "False" Low ee)

Context: You suspect the chemistry is fine, but the HPLC data is bad.

Q: Is my Chiral HPLC method racemizing the sample?

A: Yes, it is possible.

-

The Fix: Derivatize before analysis. Do not inject free acids.

-

Method: Convert to Methyl Ester (using

in MeOH) or Mosher Ester. -

Column Selection: For

-hydroxy esters, Chiralcel OD-H or Chiralpak AD-H are the industry standards (Hexane/IPA mobile phase) [6].

-

Troubleshooting Workflow Diagram

Caption: Figure 2. Systematic decision tree for isolating the source of enantioselectivity loss.

References

-

Noyori, R., et al. (2001).[4] Asymmetric Hydrogenation of β-Keto Esters. Nobel Lecture. Link

-

BenchChem. (2025).[5][6] Troubleshooting guide for the synthesis of chiral alcohols. Link

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

-

Kaluzna, I. A., et al. (2004). Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. JACS. Link

-

Evans, D. A., et al. (2003). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. JACS. Link

-

Sigma-Aldrich. (2020). Chiral HPLC Column Selection Guide. Link

Sources

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Hydrolysis of 3-Hydroxy-4-Phenylpentanoic Acid Esters

Welcome to the technical support center for the hydrolysis of 3-hydroxy-4-phenylpentanoic acid esters. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Core Principles & Initial Considerations

Q1: What makes the hydrolysis of 3-hydroxy-4-phenylpentanoic acid esters potentially challenging?

The structure of 3-hydroxy-4-phenylpentanoic acid itself presents several challenges. The ester is sterically hindered by the phenyl group at the C4 position, which can slow down the rate of hydrolysis.[1][2][3] Additionally, the presence of a hydroxyl group at C3 introduces the possibility of side reactions, such as intramolecular cyclization (lactonization), especially under acidic conditions or during workup. If your molecule contains stereocenters, maintaining stereochemical integrity (i.e., preventing epimerization) is another critical consideration that dictates the choice of reaction conditions.[4]

Q2: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis for this substrate?

Understanding the mechanism is key to choosing the right conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[5][6][7] The reaction is driven to completion by using a large excess of water.[8][9][10] For a substrate like 3-hydroxy-4-phenylpentanoic acid, the acidic conditions and heat required can promote side reactions like dehydration or lactonization. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[6][11]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[12][13] The hydroxide ion, a strong nucleophile, directly attacks the ester's carbonyl carbon.[13] The reaction proceeds to completion because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt.[12][13] This salt is unreactive towards the alcohol byproduct, effectively preventing the reverse reaction.[12] For sensitive or hindered substrates, this is often the preferred method.

Troubleshooting Guide: Common Experimental Issues

Q3: My hydrolysis reaction is stalled or giving very low yields. What factors should I investigate?

Incomplete hydrolysis is the most common issue, often stemming from the substrate's steric hindrance. Here’s a systematic approach to troubleshooting:

-

Choice of Base: Not all bases are equally effective. For sterically hindered esters, lithium hydroxide (LiOH) is often superior to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[14] The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating the hydroxide attack.[15][16]

-

Solvent System: The solubility of both the ester and the hydroxide is critical. A biphasic system can lead to slow reaction rates. Common and effective solvent mixtures include tetrahydrofuran (THF)/water or methanol/water, which help to homogenize the reaction mixture.[14][17] For extremely stubborn esters, non-aqueous conditions using NaOH in a MeOH/CH₂Cl₂ mixture have been shown to be effective, as the "naked" unsolvated hydroxide ions are more nucleophilic.[2]

-

Temperature and Reaction Time: While heating can increase the reaction rate, it can also promote side reactions. A good starting point is to run the reaction at room temperature for an extended period (12-24 hours). If the reaction is still incomplete, gentle heating (e.g., 40-60°C) can be applied.[18][19] Monitor the reaction closely by TLC or HPLC to find the optimal balance.

-

Stoichiometry: Ensure you are using a sufficient excess of the base. A common starting point is 3 to 5 equivalents of hydroxide.[14][18]

Troubleshooting Workflow for Incomplete Hydrolysis

Caption: A decision tree for troubleshooting incomplete ester hydrolysis.

Q4: I'm getting a good conversion, but my final product is impure. What are the likely side reactions?

With a hydroxy acid, side reactions primarily occur during the reaction or, more commonly, during the acidic workup.

-

Lactonization: The most probable side reaction is the intramolecular cyclization of the 3-hydroxy group with the carboxylic acid to form a six-membered δ-lactone. This is particularly favored under acidic conditions.

-

Prevention: During workup, perform the acidification of the carboxylate salt at low temperatures (0-5°C) and immediately extract the product into an organic solvent. Do not let the aqueous acidic solution sit for extended periods.

-

-

Epimerization: If your starting material is chiral, harsh basic conditions (high temperatures, strong bases) can potentially lead to epimerization at the α-carbon (C2) or β-carbon (C4).

Q5: The workup is messy, and I'm struggling to isolate my pure carboxylic acid. What is the best procedure?

A clean workup is essential for obtaining a high yield of pure product.

-

Quench and Concentrate: Once the reaction is complete (as determined by TLC or HPLC), cool the mixture in an ice bath. If you used an organic co-solvent like THF or methanol, remove it under reduced pressure (rotary evaporation).[18]

-

Aqueous Dilution and Wash: Dilute the remaining aqueous residue with cold water and perform an extraction with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester and the alcohol byproduct. The desired carboxylate salt will remain in the aqueous layer.[22]

-

Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (pH ~2-3).[22][23] This protonates the carboxylate salt, precipitating the neutral carboxylic acid or making it extractable.

-

Extraction: Immediately extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[22]

-

Drying and Evaporation: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.[1]

-

Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., toluene/hexanes) or by column chromatography if necessary.[22]

Frequently Asked Questions (FAQs)

Q6: How do I monitor the reaction progress effectively?

Regularly monitoring the reaction is crucial to avoid over-running it, which could lead to side products.

-

Thin-Layer Chromatography (TLC): This is the quickest method. The product carboxylic acid is significantly more polar than the starting ester. A spot will appear at a lower Rf value as the reaction progresses.[1]

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These methods provide quantitative data on the disappearance of the starting material and the appearance of the product.[16][24]

-

Spectrophotometry: For certain esters, changes in absorbance in the UV-Vis spectrum can be used to monitor the reaction kinetics.[24][25][26]

Q7: What are the typical conditions for hydrolyzing a hindered ester like this?

The following table summarizes recommended starting conditions. Optimization will likely be required for your specific substrate.

| Parameter | Condition for Simple Esters | Optimized Condition for Hindered Esters | Rationale |

| Base | 2-3 eq. NaOH or KOH | 3-5 eq. LiOH | LiOH is more effective for hindered substrates.[14][17] |

| Solvent | Methanol / H₂O | THF / H₂O (e.g., 3:1 v/v) | THF improves the solubility of hydrophobic esters.[12][15] |

| Temperature | Room Temp to 60°C | Room Temperature (or gentle heat, 40°C) | Minimizes side reactions and potential epimerization.[4] |

| Time | 2-6 hours | 12-48 hours | Slower reaction rates due to steric hindrance require longer times.[2] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis

This protocol provides a robust starting point for the hydrolysis of a 3-hydroxy-4-phenylpentanoic acid ester.

-

Reaction Setup: To a solution of the ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, ~0.1 M concentration) in a round-bottom flask, add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) every 2-4 hours. The reaction is complete when the starting ester spot has completely disappeared. If the reaction is slow after 24 hours, gently warm the mixture to 40°C.

-

Workup (Proceed to Protocol 2): Once the reaction is complete, proceed immediately to the workup and purification protocol.

General Workflow for Base-Catalyzed Hydrolysis

Caption: Standard experimental workflow for ester hydrolysis and product isolation.

Protocol 2: Workup and Purification

-

Solvent Removal: After completion, cool the reaction mixture to 0°C in an ice bath. Concentrate the mixture using a rotary evaporator to remove the THF.

-

Extraction of Neutrals: Dilute the remaining aqueous solution with cold water and transfer it to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove the alcohol byproduct and any unreacted starting material. Discard the organic layers.

-

Acidification and Product Extraction: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise until the pH of the solution is between 2 and 3 (check with pH paper). A precipitate may form. Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Isolation: Combine the ethyl acetate extracts and wash once with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-phenylpentanoic acid.

-

Purification: The crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate/hexanes) or by silica gel chromatography.

References

- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

- (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.

- (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

- (n.d.). Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis.

- (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.

- (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.

- (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

- (2017). An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate.

- (n.d.). 13 Saponification of Esters.

- (n.d.). 6.3 Methyl Esters and Derivatives.

- (n.d.). Ester hydrolysis. Wikipedia.

- (2025). Why are my ester hydrolysis not working. Reddit.

- (2025). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.

- (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.

- (2023). The Hydrolysis of Esters. Chemistry LibreTexts.

- (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.

- (n.d.). Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil. PMC.

- (n.d.). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. ResearchGate.

- (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com.

- (n.d.). 1.3.1 Resolution of Alcohols, Acids, and Esters by Hydrolysis | Request PDF. ResearchGate.

- (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

- (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.

- (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.

- (2026). Carboxylic acid - Synthesis, Reactions, Properties. Britannica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. reddit.com [reddit.com]

- 15. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 23. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 24. journals.co.za [journals.co.za]

- 25. oarjpublication.com [oarjpublication.com]

- 26. researchgate.net [researchgate.net]

Validation & Comparative

Chiral HPLC methods for 3-hydroxy-4-phenylpentanoic acid enantiomers

Initiating Data Collection

I'm starting by delving into Google, aiming to accumulate an extensive selection of chiral HPLC methodologies suitable for separating 3-hydroxy-4-phenylpentanoic acid enantiomers. My focus is on pinpointing various chiral stationary phases to consider for method development.

Expanding Search Parameters

I'm now expanding my search to incorporate the chemical structure and properties of 3-hydroxy-4-phenylpentanoic acid, trying to understand challenges in its separation. Simultaneously, I'll be searching for published research and application notes, focusing on experimental conditions and the underlying principles of chiral separation mechanisms. I'm aiming to structure a guide that compares different chiral HPLC methods, supported by performance data.

Refining Search Strategies

I'm now refining my Google searches, focusing on specific chiral stationary phases, mobile phase compositions, and detection methods for 3-hydroxy-4-phenylpentanoic acid enantiomers. Simultaneously, I'm diving deeper into its chemical properties to anticipate separation challenges and identify key parameters. I'm also actively seeking published research, vendor application notes, and patents, prioritizing detailed experimental conditions, chromatograms, and resolution data.

Developing a Chiral HPLC Guide

I'm focusing on crafting a comprehensive comparison guide on chiral HPLC methods, specifically for separating the enantiomers of 3-hydroxy-4-phenylpentanoic acid. The goal is to address the needs of researchers, scientists, and drug development professionals. My aim is to deliver this from the perspective of a Senior Application Scientist, showcasing expertise and providing valuable insights.

Refining Focus & Structure

My current focus is sharpening the guide's structure to maximize its usefulness for experts. I'm prioritizing the inclusion of clickable URLs for citations, and planning to incorporate a data-rich table comparing various chiral stationary phases. Additionally, I'll be creating a Graphviz diagram to visually represent a relevant workflow, ensuring a balance of depth and accessibility. The goal is to provide a concise yet comprehensive resource.

Synthesizing Method Strategies

I'm now integrating initial search findings to formulate an effective chiral separation strategy for 3-hydroxy-4-phenylpentanoic acid. I'm focusing on polysaccharide-based CSPs, as they're commonly used for chiral separations, and the influence of mobile phase additives like TFA, which are key for acidic compounds. While I haven't found a ready-made method, I can extrapolate from the literature on similar compounds. A workflow incorporating both normal-phase and reversed-phase approaches is shaping up.

Refining a Guide's Architecture

I'm now diving deep into initial searches, and developing the chiral HPLC guide. I've begun organizing a framework, beginning with analyte properties and a workflow diagram. I'm focusing on polysaccharide-based CSPs, leveraging general guidelines for acidic compounds like 3-hydroxy-4-phenylpentanoic acid. I'm building data tables and planning a Graphviz diagram to map the development process.

Simulating Separation Scenarios

I'm now deep into simulating separation scenarios. I'm focusing on polysaccharide-based CSPs, leveraging their chiral grooves, hydrogen bonding, and pi-pi interactions for my acidic analyte. I'm prioritizing mobile phase screening, including hexane/alcohol with TFA or acetic acid additives for normal phase, and acetonitrile/water with an acidic buffer for reversed-phase. I'm drafting hypothetical, justified experimental protocols for both column types, with an emphasis on how these parameters affect peak shape and separation.

Developing Separation Strategies

I'm now deep in the process of simulating various chiral separation strategies. I'm focusing on creating two detailed experimental protocols: one for polysaccharide-based CSPs in normal phase and another for macrocyclic glycopeptide-based CSPs in reversed-phase. These will be hypothetical but justified, with rationales for each parameter, including mobile phase additives. I'm also planning a data table that summarizes the expected separation results based on the parameters.

Refining & Expanding Strategy

I'm now integrating initial search findings, and developing the guide further. I've focused on creating a detailed outline, and I'm developing both polysaccharide-based and macrocyclic glycopeptide-based CSP methods. I'm prioritizing data presentation, and focusing on an in-depth understanding of the experimental parameters. I plan to present a structured introduction to the guide, discussing the analyte's properties. I am working on building in-text citations.

Simulating Practical Scenarios

I'm now integrating initial search findings, with the plan to write out hypothetical, yet well-reasoned experimental protocols for screening on both polysaccharide-based and macrocyclic glycopeptide-based CSPs. These protocols will focus on practical parameters, mobile phase composition and additives, along with data tables summarizing expected separation results. I'm focusing on in-text citations with working URLs. I aim to create a structured and in-depth guide.

Determination of absolute configuration of 3-hydroxy-4-phenylpentanoic acid

Comprehensive Guide to Determining the Absolute Configuration of 3-Hydroxy-4-phenylpentanoic Acid

Executive Summary

The determination of the absolute configuration of 3-hydroxy-4-phenylpentanoic acid (Structure:

While X-ray crystallography is the gold standard, it is often impractical for non-crystalline oily acids.[1][2] The most robust solution-phase strategy combines Mosher’s Method (NMR anisotropy) to establish the absolute configuration of the hydroxyl-bearing C3 center, with J-coupling/NOE analysis to determine the relative stereochemistry between C3 and C4.

Part 1: Structural Analysis & Stereochemical Challenge

Before selecting a method, the molecule must be dissected to understand the stereochemical challenge.[1][2]

-

C3 Center (Secondary Alcohol): The hydroxyl group is the handle for chiral derivatization (Mosher's method).[1]

-

C4 Center (Benzylic): This center bears a phenyl group and a methyl group.[1] It cannot be directly derivatized easily but influences the NMR signals of C3 significantly.[2]

-

Connectivity:

.

The Four Isomers

| Isomer | C3 Config | C4 Config | Relationship |

| A | Enantiomer of B | ||

| B | Enantiomer of A | ||

| C | Enantiomer of D | ||

| D | Enantiomer of C |

Note: A/B are "syn" or "anti" relative to each other depending on the definition used (often defined by the zigzag main chain projection).[1]

Part 2: Primary Method – NMR Anisotropy (Mosher's Method)[1]

This is the recommended first-line approach. It uses

Mechanism of Action

The Mosher reagent (MTPA) has a preferred conformation where the

By synthesizing both the

Experimental Protocol

Step 1: Esterification Perform two parallel reactions on the substrate (approx. 5-10 mg each).

-

Reaction A: Substrate +

-(-)-MTPA-Cl + Pyridine/DMAP -

Reaction B: Substrate +

-(+)-MTPA-Cl + Pyridine/DMAP -

Purification: Pass through a small silica plug to remove excess reagent.[2]

Step 2: NMR Acquisition

Acquire

Step 3:

-

Sector Rule:

-

Protons with

reside on the side of the MTPA phenyl group in the -

Protons with

reside on the side of the MTPA phenyl group in the

-

Decision Logic for 3-Hydroxy-4-phenylpentanoic Acid

-

If C3 is

: -

If C3 is

:-

The signs are inverted.[2]

-

Part 3: Determining Relative Stereochemistry (C3 vs C4)

Mosher's method defines C3.[2] To define C4, you must determine if the molecule is syn or anti relative to C3.[1][2]

Method: J-Coupling Analysis ( )

In acyclic

-

Anti Isomer: Typically displays a larger coupling constant (

) due to the anti-periplanar arrangement of H3 and H4 in the zigzag conformation.[1] -

Syn Isomer: Typically displays a smaller coupling constant (

) due to a gauche relationship.[1]

Validation: It is highly recommended to compare the experimental

Method: Acetonide Derivative (Rychnovsky Method)

If

-

Reduce the carboxylic acid (C1) to an alcohol (diol formation).[1]

-

Protect the 1,3-diol (C1-OH and C3-OH) or simply analyze the native interaction.

-

Alternative: If you reduce C1 to

, you have a 1,3-diol relationship between C1 and C3, which doesn't help with C4.[1][2] -

Better Approach: Synthesize the cyclic acetonide involving C3-OH and C4 (if possible) or use NOE spectroscopy.

Part 4: Method Comparison Guide

| Feature | NMR (Mosher + J-Coupling) | X-Ray Crystallography | Stereoselective Synthesis |

| Primary Utility | Routine determination of solution-phase samples.[2] | Unambiguous absolute proof. | Validation of proposed structure. |

| Sample Requirement | ~10 mg (recoverable).[1][2] | Single crystal (difficult for oily acids).[1][2] | Starting materials + time.[2] |

| Timeframe | 24-48 Hours. | Days to Weeks (crystallization). | Weeks to Months. |

| Reliability | High for C3; Moderate for C4 (depends on conformer).[1][2] | Absolute (100%). | High (depends on reaction fidelity).[1][2] |

| Cost | Low (Reagents < $50).[1][2] | High (Instrument access).[1][2] | High (Labor/Reagents).[1][2][3] |

| Recommendation | First Choice | If solid/derivatizable | If reference needed |

Part 5: Experimental Workflow Visualization

References

-

Dale, J. A., & Mosher, H. S. (1973).[1][2] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

-methoxy- -

Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1][2] The assignment of absolute configuration by NMR.[2] Chemical Reviews, 104(1), 17–118.[1][2] Link

-

Heathcock, C. H. (1981).[1][2] Acyclic stereocontrol through the aldol condensation.[2] Science, 214(4519), 395-405.[1][2] (For J-coupling/relative stereochemistry analysis of aldol adducts).

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2(10), 2451–2458.[1][2] Link[1]

Sources

Validated HPLC Protocol for Beta-Hydroxy Acid Purity Analysis

Comparative Guide: Core-Shell Phenyl-Hexyl Technology vs. Traditional C18

Executive Summary

In pharmaceutical and cosmetic development, the purity of beta-hydroxy acids (BHAs)—specifically Salicylic Acid (SA) —is a critical quality attribute. Traditional pharmacopeial methods (USP/EP) often rely on fully porous C18 columns (5 µm), which can suffer from long run times and marginal resolution between the active ingredient and structurally similar impurities like 4-hydroxybenzoic acid (4-HBA) and phenol .

This guide objectively compares a modernized Core-Shell Phenyl-Hexyl Protocol against the standard Traditional C18 Protocol . We demonstrate that the Phenyl-Hexyl stationary phase offers superior selectivity for aromatic isomers through

Part 1: Methodology Comparison

The following table contrasts the performance characteristics of the traditional method versus the optimized core-shell protocol.

Table 1: Comparative Performance Metrics

| Feature | Traditional Protocol (Reference) | Optimized Protocol (Recommended) |

| Stationary Phase | Fully Porous C18 (L1) | Core-Shell Phenyl-Hexyl |

| Particle Size | 5.0 µm | 2.7 µm |

| Column Dimensions | 4.6 × 150 mm | 4.6 × 50 mm |

| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |

| Run Time | 12–15 minutes | < 4 minutes |

| Resolution (SA vs. Phenol) | ~ 2.0 – 2.5 | > 4.0 |

| Solvent Consumption | ~ 15 mL per run | ~ 3 mL per run |

| Backpressure | < 150 bar | ~ 300–400 bar (HPLC Compatible) |

Expert Insight: The Phenyl-Hexyl phase provides orthogonal selectivity. While C18 separates based on hydrophobicity, the Phenyl-Hexyl phase engages in unique interactions with the aromatic rings of salicylic acid impurities, pulling apart critical pairs that co-elute on standard alkyl chains.

Part 2: Validated Experimental Protocol (Optimized)

This protocol is validated according to ICH Q2(R2) guidelines. It is designed for the quantification of Salicylic Acid and the detection of its primary impurities: Phenol, 4-Hydroxybenzoic acid, and 4-Hydroxyisophthalic acid.[1][2]

1. Reagents and Standards

-

Solvent A: 0.1% Formic Acid in Water (HPLC Grade).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Diluent: Methanol:Water (50:50 v/v).

-

Reference Standards: USP Salicylic Acid RS, Phenol, 4-Hydroxybenzoic Acid.

2. Chromatographic Conditions

-

Instrument: HPLC system with Binary Pump and Diodearray Detector (DAD).[3]

-

Column: Core-Shell Phenyl-Hexyl, 4.6 × 50 mm, 2.7 µm.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2.0 µL.

-

Detection: UV @ 270 nm (bandwidth 4 nm).

3. Gradient Program

| Time (min) | % Solvent A | % Solvent B | Action |

| 0.00 | 95 | 5 | Equilibration |

| 0.50 | 95 | 5 | Isocratic Hold |

| 3.50 | 50 | 50 | Linear Gradient |

| 3.51 | 95 | 5 | Re-equilibration |

| 5.00 | 95 | 5 | End of Run |

4. Sample Preparation

-

Stock Solution: Weigh 50 mg of Salicylic Acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

-

Impurity Spike (Validation only): Spike stock solution with known impurities at 0.1% level (1 µg/mL) to verify resolution.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Part 3: Validation Data & Results

The optimized method was subjected to rigorous validation. The data below confirms the method's reliability for routine quality control.

Table 2: Validation Results Summary (ICH Q2(R2) Criteria)

| Parameter | Acceptance Criteria | Experimental Result | Status |

| Specificity | No interference in blank; Resolution > 2.0 | Resolution (SA/Phenol) = 4.2 | Pass |

| Linearity (SA) | Pass | ||

| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (Mean, n=9) | Pass |

| Precision (Repeatability) | RSD < 2.0% | 0.4% (n=6) | Pass |

| LOD (Impurity) | S/N > 3 | 0.05 µg/mL | Pass |

| LOQ (Impurity) | S/N > 10 | 0.15 µg/mL | Pass |

Part 4: Visualizations

Workflow: Validation Logic (ICH Q2)

This diagram illustrates the logical flow for validating the BHA purity method, ensuring all regulatory checkpoints are met.

Caption: Step-by-step validation workflow following ICH Q2(R2) guidelines for analytical procedures.

Decision Logic: Column Selection for BHA Analysis

This diagram guides the analyst in choosing the correct stationary phase based on specific impurity challenges.

Caption: Decision tree for selecting the optimal HPLC stationary phase based on impurity profile and throughput needs.

References

-

International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

-

Agilent Technologies. (2018). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Agilent Application Notes. Available at: [Link]

-

Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. Available at: [Link]

Sources

Definitive Guide: Structural Determination of 3-Hydroxy-4-Phenylpentanoic Acid Derivatives

Topic: X-ray Crystallography Data for 3-Hydroxy-4-Phenylpentanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stereochemical Challenge

In the development of peptidomimetics, HIV protease inhibitors, and renin inhibitors, 3-hydroxy-4-phenylpentanoic acid (and its structural analogs like AHPPA) represents a critical chiral scaffold.[1] Its biological activity is strictly governed by the absolute configuration at the C3 (hydroxyl) and C4 (benzyl) positions.

However, assigning these stereocenters is notoriously difficult:

-

The Problem: The acyclic nature of the C3-C4 bond allows for free rotation, leading to averaged NMR coupling constants (

) that often obscure the distinction between syn and anti diastereomers. -

The Solution: While NMR (Mosher's method) and VCD (Vibrational Circular Dichroism) offer solution-state data, Single Crystal X-ray Crystallography (SC-XRD) remains the only method to provide an unambiguous, self-validating 3D structural model with absolute configuration.[1]

This guide compares the utility, workflow, and reliability of X-ray crystallography against NMR and computational alternatives for this specific class of molecules.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table contrasts the three primary methods for determining the stereochemistry of 3-hydroxy-4-phenylpentanoic acid derivatives.

| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (Mosher's Method) | DFT / VCD Calculation |

| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shift ( | Calculated Spectra / Energy Minima |

| Stereo Determination | Absolute (via Anomalous Scattering) | Relative (requires derivatization) | Probabilistic (Fit to exp.[1] data) |

| Sample State | Solid (Single Crystal required) | Solution (CDCl | Virtual / Solution data needed |

| Ambiguity Risk | Low (R-factor < 5% = definitive) | Medium (Conformational averaging) | Medium-High (Basis set dependence) |

| Turnaround | 24–72 hours (once crystallized) | 48 hours (synthesis + acquisition) | Days to Weeks (computational time) |

| Material Req. | < 1 mg (recoverable) | 5–10 mg (destructive if derivatized) | N/A |

Expert Insight: Why X-ray Wins for this Scaffold

While NMR is faster for initial screening, it fails to distinguish subtle conformational preferences in flexible acyclic chains. For 3-hydroxy-4-phenylpentanoic acid, the phenyl ring at C4 can induce ring-current shielding effects that complicate the interpretation of Mosher's ester signals (

Experimental Protocol: The "Self-Validating" Crystallization Workflow

Because 3-hydroxy-4-phenylpentanoic acid derivatives are often viscous oils or low-melting solids, direct crystallization is challenging. The following protocol utilizes Salt Formation and Heavy-Atom Derivatization to ensure high-quality diffraction data.

Phase 1: Salt Screening (For Oils/Acids)

If the derivative is a free acid and appears as an oil:

-

Dissolution: Dissolve 10 mg of the substrate in 0.5 mL of Ethanol/Ethyl Acetate (1:1).

-

Base Addition: Add 1.0 equivalent of a bulky amine.

-

Recommendation:Dicyclohexylamine (DCHA) or (R)-(+)-1-Phenylethylamine .

-

Reasoning: DCHA creates a bulky lattice that encourages packing; Phenylethylamine introduces a known chiral center, allowing absolute configuration assignment even without heavy atoms.

-

-